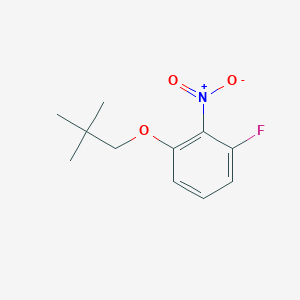

1-Fluoro-3-(neopentyloxy)-2-nitrobenzene

Description

Contextualization of Fluorinated Nitroaromatic Compounds in Organic Synthesis

Fluorinated nitroaromatic compounds are a significant class of molecules widely utilized as versatile intermediates in the synthesis of diverse and important organic products, including dyes, polymers, pesticides, and explosives. nih.gov The incorporation of a fluorine atom onto an aromatic ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability, which is of particular importance in medicinal chemistry. nih.gov The nitro group (NO2) is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. doubtnut.com This effect is particularly pronounced when the nitro group is positioned ortho or para to a halogen, making compounds like fluoronitrobenzenes highly reactive towards nucleophiles. stackexchange.comgoogle.com The carbon-fluorine bond's strength and the high electronegativity of fluorine often make fluoro-substituted compounds ideal precursors, as fluorine is an excellent leaving group in SNAr reactions, superior to other halogens in this context. doubtnut.comvaia.com Consequently, fluoronitrobenzenes are common starting materials for creating complex molecules, as the fluorine atom can be readily displaced by a variety of nucleophiles to build new chemical structures. ontosight.aiontosight.ai

Significance of Multi-Substituted Benzene (B151609) Derivatives in Advanced Chemical Research

Multi-substituted benzene derivatives, those bearing three or more different functional groups, are critical components in many advanced materials and biologically active molecules. nih.gov The precise arrangement of different substituents on the benzene ring allows for the fine-tuning of a molecule's electronic, steric, and pharmacokinetic properties. This strategic placement of functional groups is fundamental to rational drug design, the development of organic electronic materials, and the synthesis of complex natural products. However, the synthesis of asymmetrically substituted benzene rings with complete control over the position of each group remains a significant challenge in organic chemistry. The development of methodologies to access these complex scaffolds in a predictable and programmed manner is an active area of research, as it unlocks the potential to create novel functional materials and therapeutics that were previously inaccessible.

Research Landscape of 1-Fluoro-3-(neopentyloxy)-2-nitrobenzene: Current Status and Academic Gaps

A review of the current academic literature reveals that this compound is not an extensively studied compound. Its primary presence is in the catalogs of chemical suppliers, indicating its role as a building block for specialized synthesis rather than a target molecule of widespread investigation. The molecular structure suggests its utility lies in its potential for sequential, site-selective reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1233958-95-6 |

| Molecular Formula | C11H14FNO3 |

| Molecular Weight | 227.23 g/mol |

Data for this table is limited due to the compound's niche status.

The academic gap is evident in the lack of published studies detailing its specific synthesis, reactivity, or applications. However, its structure allows for logical inference of its potential chemical behavior. The nitro group at position 2, situated ortho to the fluorine atom at position 1, strongly activates the fluorine for nucleophilic aromatic substitution. The bulky neopentyloxy group at position 3 provides steric hindrance that could influence regioselectivity in reactions involving other parts of the molecule.

A plausible synthetic route to this compound would involve a Williamson ether synthesis. jk-sci.comwikipedia.org This reaction would likely proceed via the nucleophilic substitution of a fluorine atom on a difluoronitrobenzene precursor by neopentyl alcohol in the presence of a base. A probable starting material for such a synthesis is 1,3-difluoro-2-nitrobenzene.

Table 2: Properties of a Likely Precursor: 1,3-Difluoro-2-nitrobenzene

| Property | Value |

|---|---|

| CAS Number | 19064-24-5 nih.govthermofisher.comvibrantpharma.com |

| Molecular Formula | C6H3F2NO2 nih.govthermofisher.comvibrantpharma.com |

| Molecular Weight | 159.09 g/mol nih.govchemicalbook.com |

| Appearance | Clear yellow liquid thermofisher.com |

| Purity | >97.5% thermofisher.com |

The future research trajectory for this compound would likely involve its use as an intermediate. The remaining fluorine atom could be displaced by another nucleophile, and the nitro group could be reduced to an amine, which then opens up a vast array of further chemical transformations. This makes the compound a potentially valuable scaffold for building complex, multi-substituted aromatic molecules for screening in drug discovery and materials science. scispace.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dimethylpropoxy)-3-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3/c1-11(2,3)7-16-9-6-4-5-8(12)10(9)13(14)15/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATFCRDOURIWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245167 | |

| Record name | 1-(2,2-Dimethylpropoxy)-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233958-95-6 | |

| Record name | 1-(2,2-Dimethylpropoxy)-3-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-Dimethylpropoxy)-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profile

Nucleophilic Aromatic Substitution (SNAr) on 1-Fluoro-3-(neopentyloxy)-2-nitrobenzene

Nucleophilic aromatic substitution is a primary reaction pathway for this compound, facilitated by the presence of a strong electron-withdrawing group and a good leaving group on the aromatic ring.

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems. libretexts.org

Addition Step (Rate-Determining): The reaction is initiated by the attack of a nucleophile (Nu-) on the carbon atom bearing the fluorine leaving group (C1). This step is typically the slow, rate-determining step because it involves the disruption of the aromatic sextet. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This intermediate possesses a tetrahedral, sp3-hybridized carbon at the site of attack. libretexts.org

Elimination Step (Fast): In the second, rapid step, the leaving group (fluoride ion) is expelled from the Meisenheimer complex. This process restores the aromaticity of the ring, leading to the formation of the final substituted product. nih.gov

The stability of the Meisenheimer complex is a critical factor governing the reaction rate. nih.gov For this compound, the negative charge in this intermediate is delocalized across the π-system and, most importantly, onto the oxygen atoms of the ortho-nitro group. libretexts.org

The nitro (-NO2) group at the C2 position plays a pivotal role in activating the benzene (B151609) ring for SNAr and directing the nucleophilic attack.

Activation: As a powerful electron-withdrawing group, the nitro group significantly reduces the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles. This activation is achieved through both a strong inductive effect (-I) and a potent resonance effect (-R).

Regiodirection and Stabilization: The placement of the nitro group ortho to the fluorine leaving group is crucial for the stabilization of the Meisenheimer complex. During the formation of the intermediate, the negative charge can be delocalized via resonance directly onto the electronegative oxygen atoms of the nitro group. This delocalization provides substantial stabilization to the intermediate, thereby lowering the activation energy of the rate-determining step and accelerating the reaction. libretexts.org Without such stabilization, particularly from an ortho or para nitro group, SNAr reactions are generally not feasible. libretexts.org

In the context of SNAr reactions, the typical leaving group trend observed in aliphatic substitutions (I > Br > Cl > F) is inverted. Fluorine is an exceptionally effective leaving group in SNAr, with the reactivity order being F > Cl > Br > I.

| Halogen Leaving Group | Electronegativity | C-X Bond Strength (kJ/mol) | Relative Reactivity in SNAr |

| F | 3.98 | ~485 | Highest |

| Cl | 3.16 | ~340 | Intermediate |

| Br | 2.96 | ~285 | Intermediate |

| I | 2.66 | ~210 | Lowest |

| This interactive table summarizes the properties influencing halogen leaving group ability in SNAr reactions. |

The neopentyloxy group, located at the C3 position (meta to the fluoro leaving group and para to the nitro group), exerts a more nuanced electronic and steric influence on the SNAr reaction.

Electronic Effects: As an alkoxy group, the neopentyloxy substituent has dual electronic effects:

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect that slightly deactivates the ring.

Steric Effects: The neopentyl group is sterically bulky. While the primary site of attack is C1, the neopentyloxy group at C3 could sterically hinder the approach of very large nucleophiles or influence the solvation shell around the molecule, potentially affecting reaction kinetics.

The reactivity of a polysubstituted arene like this compound is determined by the cumulative stereoelectronic effects of all its substituents. libretexts.orgopenstax.org The directing influences of the groups can be either reinforcing or antagonistic. libretexts.org

In this molecule, the effects are largely reinforcing for SNAr at the C1 position:

The nitro group at C2 is the dominant activating force, strongly withdrawing electrons and stabilizing the negative charge of the intermediate formed upon attack at C1.

The fluoro group at C1 acts as an excellent leaving group and its high electronegativity makes the C1 position highly electrophilic.

The vector sum of these electronic effects creates a highly electron-deficient C1 position, primed for nucleophilic attack, with a robust stabilization pathway for the resulting Meisenheimer complex, ensuring a facile SNAr reaction.

Vicarious Nucleophilic Substitution (VNS) Potential for this compound

Vicarious Nucleophilic Substitution (VNS) is a distinct reaction pathway for the substitution of hydrogen atoms in electron-deficient arenes. wikipedia.org The reaction involves a carbanion that bears a leaving group at the nucleophilic center (e.g., -CH(X)R). organic-chemistry.org After addition to the ring to form a σH-adduct, a base-induced β-elimination of HX occurs, resulting in the net substitution of a hydrogen atom. organic-chemistry.org

For this compound, potential sites for VNS are the hydrogen atoms at positions C4, C5, and C6. The regioselectivity of VNS is dictated by the activating nitro group, which directs substitution to the ortho (C6) and para (C4) positions. organic-chemistry.org

However, a direct competition exists between the VNS pathway (attack at C-H) and the standard SNAr pathway (attack at C-F). It is well-established that while nucleophilic attack to form a σH-adduct can be kinetically faster than attack at a carbon bearing a halogen, the subsequent steps determine the final product. researchgate.netsemanticscholar.org In the case of 2-fluoro or 4-fluoro substituted nitroarenes, the SNAr reaction is overwhelmingly favored because fluorine is such a superior leaving group. organic-chemistry.org The elimination of fluoride (B91410) from the σF-adduct is extremely rapid and efficient, making the SNAr pathway the dominant process. researchgate.netresearchgate.net

Therefore, while this compound has the theoretical potential for VNS at the C4 and C6 positions, in practice, it is expected to exclusively or almost exclusively undergo SNAr at the C1 position due to the exceptional leaving group ability of fluoride in this activated system.

| Reaction Type | Position of Attack | Key Intermediate | Leaving Group | Expected Outcome |

| SNAr | C1 (ipso-carbon) | Meisenheimer Complex (σF-adduct) | F- | Dominant Pathway |

| VNS | C4, C6 (para, ortho to -NO2) | σH-adduct | H- (formally, via β-elimination) | Minor or negligible |

| This interactive table compares the competing SNAr and VNS pathways for this compound. |

Electrophilic Aromatic Substitution (EAS) Considerations

The aromatic ring of this compound is trisubstituted, and its reactivity towards electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of the fluoro, neopentyloxy, and nitro groups. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly deactivates the benzene ring towards electrophilic attack. numberanalytics.comnumberanalytics.com This deactivation stems from both a strong inductive effect (-I) and a resonance effect (-M), which pull electron density from the π-system of the ring, making it less nucleophilic. numberanalytics.comlibretexts.org Consequently, reactions like nitration or Friedel-Crafts alkylation on this ring would require harsher conditions compared to benzene. numberanalytics.com

Conversely, the neopentyloxy group, like other alkoxy groups, is considered an activating group. wikiwand.com While the oxygen atom is electronegative and exerts an inductive pull (-I), its ability to donate a lone pair of electrons through resonance (+M) is much more significant. wikiwand.com This resonance donation increases the electron density of the aromatic ring, particularly at the ortho and para positions, thereby activating it towards EAS and directing substitution to these sites.

The directing influence of the substituents determines the position of substitution if an EAS reaction were to occur. The directing effects are summarized in the table below.

| Substituent | Position on Ring | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -NO₂ (Nitro) | 2 | Strong | Strong (-M) | Strongly Deactivating | Meta |

| -F (Fluoro) | 1 | Strong | Weak | Deactivating | Ortho, Para |

| -OCH₂C(CH₃)₃ (Neopentyloxy) | 3 | Moderate | Strong | Activating | Ortho, Para |

Considering the positions of the existing groups:

The nitro group at C2 directs meta to itself, towards C4 and C6.

The fluoro group at C1 directs ortho and para to itself, towards C2 (blocked), C6, and C4.

The neopentyloxy group at C3 directs ortho and para to itself, towards C2 (blocked), C4, and C6.

Due to the heavily deactivated nature of the aromatic ring, forcing an electrophilic aromatic substitution reaction may require aggressive reagents and high temperatures. These conditions can promote alternative reaction pathways and the formation of side products.

One significant competitive pathway is Nucleophilic Aromatic Substitution (SNAr) . The presence of a strong electron-withdrawing nitro group positioned ortho to the fluorine atom makes the C1 carbon highly electrophilic and susceptible to attack by nucleophiles. msu.edu The fluorine atom is an excellent leaving group in SNAr reactions. Therefore, treatment with a nucleophile (e.g., hydroxide (B78521), alkoxide, or ammonia) could lead to the displacement of the fluoride ion rather than EAS. rsc.orgresearchgate.net The stability of the intermediate Meisenheimer complex, which is enhanced by the delocalization of the negative charge onto the nitro group, facilitates this pathway. msu.edu

Furthermore, harsh conditions required for EAS, such as strong acids and high temperatures, could lead to the degradation of the substituents. For instance, the neopentyloxy ether linkage could undergo cleavage under strongly acidic conditions. While generally stable, this is a potential side reaction to consider (see section 3.5).

Reactivity at the Nitro Group: Reduction and Further Functionalization Pathways

The nitro group is a versatile functional group that can be readily transformed, with its reduction being one of the most important reactions of aromatic nitro compounds. numberanalytics.comwikipedia.org The nitro group in this compound can be reduced to a primary amino group (-NH₂) to form 3-fluoro-5-(neopentyloxy)aniline. This transformation is crucial as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group. msu.edu

A wide variety of reagents and conditions can be employed for this reduction, offering a high degree of chemoselectivity. organic-chemistry.org Common methods include:

Catalytic Hydrogenation: This involves using hydrogen gas (H₂) with a metal catalyst. Catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel are highly effective. wikipedia.orgorganic-chemistry.org This method is often clean and provides high yields.

Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). msu.eduwikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can serve as a source of hydrogen. wikipedia.org

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the reduction. wikipedia.org

| Reduction Method | Typical Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean, high yield, can sometimes be too reactive for other functional groups. wikipedia.org |

| Metal in Acid | Fe, HCl or Sn, HCl | Inexpensive, widely used in industrial processes. msu.edu |

| Hydride Reductants | LiAlH₄, NaBH₄ | Generally not used for aryl nitro groups as they can lead to other products like azo compounds. wikipedia.org |

| Sulfide Reagents | Na₂S, (NH₄)₂S, Na₂S₂O₄ | Can offer selectivity, for instance, in reducing one nitro group in a dinitro compound. wikipedia.org |

Once the amino group is formed, it opens up numerous pathways for further functionalization. For example, the resulting 3-fluoro-5-(neopentyloxy)aniline can undergo:

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and HCl) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group and can be substituted by a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH, -F) in Sandmeyer-type reactions.

Acylation: The amino group can react with acyl chlorides or anhydrides to form amides. This is often done to protect the amino group or to reduce its activating influence during subsequent reactions.

Alkylation: The amine can be alkylated, although over-alkylation can be an issue.

These transformations highlight the utility of the nitro group as a synthetic handle for introducing a variety of other functionalities onto the aromatic ring.

Reactions Involving the Neopentyloxy Ether Linkage and Its Stability

The neopentyloxy group consists of an ether linkage (-O-) connected to a neopentyl group (-CH₂C(CH₃)₃). Ether linkages are generally known for their chemical stability and are relatively unreactive towards many reagents, including bases, mild acids, and common oxidizing and reducing agents. nih.gov This stability makes them excellent protecting groups in organic synthesis.

However, ethers can be cleaved under harsh, acidic conditions, typically with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The cleavage of the aryl-alkyl ether bond in this compound would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

Two possible cleavage mechanisms exist: Sₙ1 and Sₙ2.

Sₙ2 Pathway: Attack by a nucleophile (e.g., I⁻) on the α-carbon of the neopentyl group is severely sterically hindered by the bulky tertiary butyl moiety. stackexchange.com Therefore, an Sₙ2 reaction at this position is highly unlikely to occur. stackexchange.com

Sₙ1 Pathway: This pathway would involve the departure of the protonated phenol (B47542) to form a neopentyl carbocation. However, this is a primary carbocation, which is highly unstable. stackexchange.com While rearrangement to a more stable tertiary carbocation is possible after formation, the initial formation of the primary carbocation presents a significant energy barrier. stackexchange.com

Due to the high activation energy for both Sₙ1 and Sₙ2 pathways at the neopentyl group, the neopentyloxy ether linkage is expected to be very robust and resistant to cleavage, even more so than simpler alkyl ethers like methoxy (B1213986) or ethoxy groups. stackexchange.com It would likely remain intact under the conditions used for most common transformations on the aromatic ring or the nitro group, such as nitration, sulfonation, or the reduction of the nitro group. Cleavage would only be expected under very forcing acidic conditions.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis of 1-Fluoro-3-(neopentyloxy)-2-nitrobenzene

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to analyze the electronic structure of this compound. These calculations can reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds within the molecule.

Table 1: Calculated Electronic Properties of Substituted Nitrobenzenes (Note: The following table is a hypothetical representation of data that would be obtained from quantum chemical calculations on this compound, for illustrative purposes.)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -7.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -2.1 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.4 eV | DFT/B3LYP/6-311++G(d,p) |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For this compound, DFT studies can map out the potential energy surface for various reactions, such as nucleophilic aromatic substitution (SNAr). These studies help in identifying the transition states, which are the highest energy points along the reaction coordinate, and the intermediates that may be formed. prensipjournals.com

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. For SNAr reactions of fluoronitrobenzene derivatives, the rate is influenced by the stability of the Meisenheimer complex, a key intermediate. rsc.org The presence of the bulky neopentyloxy group may sterically influence the approach of a nucleophile and the stability of the transition state.

Prediction of Regioselectivity and Reaction Rates through Computational Models

Computational models can be powerful tools for predicting the outcome of chemical reactions, including regioselectivity—the preference for reaction at one position over another. rsc.org For electrophilic or nucleophilic aromatic substitution reactions involving this compound, computational models can predict the most likely site of attack.

These predictions are often based on calculated properties such as atomic charges, frontier molecular orbital densities, and electrostatic potential maps. chemrxiv.orgresearchgate.net For instance, in a nucleophilic aromatic substitution, the carbon atom with the most positive partial charge and the largest coefficient in the LUMO is often the preferred site of attack. Machine learning models trained on large datasets of chemical reactions are also emerging as a powerful tool for predicting regioselectivity. chemrxiv.orgresearchgate.net

Conformational Analysis of the Neopentyloxy Group via Molecular Modeling

These methods calculate the potential energy of the molecule as a function of the dihedral angles of the neopentyloxy group. The results of a conformational analysis can identify the lowest energy (most stable) conformations and the energy barriers between different conformations. nih.govamanote.com The preferred conformation can affect the steric hindrance around the reaction centers and thus influence the reaction rates and selectivity. nih.gov

Table 2: Relative Energies of Neopentyloxy Group Conformations (Note: This table is a hypothetical representation of data from a conformational analysis of this compound.)

| Conformation (Dihedral Angle C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Anti (180°) | 0.0 | 75 |

| Gauche (+60°) | 1.2 | 12.5 |

Solvent Effects on Reactivity: A Computational Perspective

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can simulate the effect of the solvent on the reactivity of this compound. There are two main types of computational solvent models: explicit models, where individual solvent molecules are included in the calculation, and implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant.

These models can calculate how the solvent stabilizes or destabilizes the reactants, transition states, and products. researchgate.net For polar reactions like nucleophilic aromatic substitution, polar solvents can stabilize the charged transition state, thereby increasing the reaction rate. Computational studies can help in selecting the optimal solvent for a desired reaction.

Advanced Transformations and Application As a Synthetic Building Block

Derivatization Strategies at the Fluorine Position

The fluorine atom in 1-fluoro-3-(neopentyloxy)-2-nitrobenzene is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the adjacent nitro group. This activation facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles, providing a powerful tool for introducing diverse functionalities at this position. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. Subsequent elimination of the fluoride ion restores the aromaticity of the ring.

Common nucleophiles employed in SNAr reactions with activated fluoroarenes include alkoxides, phenoxides, thiophenoxides, and amines. For instance, reaction with sodium methoxide (B1231860) would yield 1-methoxy-3-(neopentyloxy)-2-nitrobenzene, while reaction with a primary amine like aniline (B41778) would lead to the corresponding N-arylated product. The reaction conditions for these transformations are typically mild, often requiring a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and, in some cases, gentle heating.

The table below summarizes representative nucleophilic aromatic substitution reactions at the fluorine position, based on the known reactivity of analogous 1-fluoro-2-nitrobenzene (B31998) compounds.

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| Methanol | NaH, THF | 1-Methoxy-3-(neopentyloxy)-2-nitrobenzene |

| Aniline | K2CO3, DMF, 100 °C | N-(3-(Neopentyloxy)-2-nitrophenyl)aniline |

| Thiophenol | Et3N, CH3CN | 1-(Phenylthio)-3-(neopentyloxy)-2-nitrobenzene |

| Sodium Azide | NaN3, DMSO | 1-Azido-3-(neopentyloxy)-2-nitrobenzene |

This table presents hypothetical reactions based on the established reactivity of similar fluoronitrobenzene derivatives.

Synthetic Utility of the Nitro Group Transformation (e.g., to Amine)

The nitro group in this compound is a versatile functional handle that can be readily transformed into a variety of other functionalities, most notably an amino group. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, as it provides access to anilines, which are key precursors for a vast array of pharmaceuticals, agrochemicals, and materials. nbinno.com

Several methods are available for the reduction of aromatic nitro compounds, offering a range of selectivities and functional group tolerances. Catalytic hydrogenation is a common and efficient method, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel under a hydrogen atmosphere. organic-chemistry.org For substrates containing sensitive functional groups that may not be compatible with catalytic hydrogenation, reduction with metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, provides a reliable alternative.

The resulting 2-fluoro-4-(neopentyloxy)aniline is a valuable intermediate. The newly introduced amino group can undergo a wide range of reactions, including diazotization followed by substitution (Sandmeyer reaction), acylation to form amides, and alkylation to form secondary or tertiary amines. These transformations significantly expand the synthetic utility of the original building block.

The following table outlines common methods for the reduction of the nitro group.

| Reagent/Catalyst | Conditions | Product |

| H2, Pd/C | Ethanol, room temperature | 2-Fluoro-4-(neopentyloxy)aniline |

| Fe, CH3COOH | Reflux | 2-Fluoro-4-(neopentyloxy)aniline |

| SnCl2·2H2O | Ethanol, HCl, reflux | 2-Fluoro-4-(neopentyloxy)aniline |

| Na2S2O4 | H2O/THF | 2-Fluoro-4-(neopentyloxy)aniline |

This table presents established methods for the reduction of aromatic nitro compounds.

Modification and Manipulation of the Neopentyloxy Moiety for Structural Diversity

The neopentyloxy group, while generally stable, can also be a site for chemical modification, although this is often more challenging than transformations at the fluorine or nitro positions. The primary transformation involving the neopentyloxy group is ether cleavage to unveil a phenol (B47542). This is typically achieved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr3). The resulting 2-fluoro-6-nitrophenol (B128858) can then be further functionalized at the hydroxyl group, for example, through alkylation or acylation.

Beyond cleavage, selective functionalization of the neopentyl group itself is less common due to the lack of inherent reactivity of the alkyl chain. However, radical-based reactions could potentially be employed to introduce functionality, although selectivity might be an issue. For synthetic diversification, it is often more practical to introduce variations in the alkoxy group at the initial stages of synthesis rather than modifying the neopentyloxy group in the final building block.

The table below summarizes potential transformations of the neopentyloxy group.

| Reagent | Conditions | Product |

| BBr3 | Dichloromethane, -78 °C to rt | 2-Fluoro-6-nitrophenol |

| HBr | Acetic acid, reflux | 2-Fluoro-6-nitrophenol |

This table presents common methods for the cleavage of aryl ethers.

Integration into More Complex Molecular Architectures

The true synthetic power of this compound lies in its ability to serve as a scaffold for the construction of more intricate and often biologically active molecules. The strategic interplay of its functional groups allows for sequential and regioselective reactions to build complex heterocyclic systems and advanced organic intermediates.

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. organic-chemistry.org this compound is an excellent starting material for the synthesis of various fluorinated heterocycles.

For example, reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, can lead to the formation of fused heterocyclic systems. One prominent example is the synthesis of benzofurans. The reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization, can be a pathway to these structures. Alternatively, the ortho-alkoxy aniline derived from the starting material can undergo condensation reactions with various partners to form different heterocyclic cores.

Another important class of heterocycles accessible from this building block are indoles. The Leimgruber-Batcho indole (B1671886) synthesis, for instance, could be adapted, where an ortho-nitro-alkylbenzene derivative is a key starting material. youtube.com Similarly, quinoline (B57606) synthesis can be envisioned through reactions like the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. iipseries.org

Beyond the direct synthesis of heterocycles, this compound serves as a precursor for a variety of advanced organic intermediates. The sequential manipulation of its functional groups allows for the introduction of multiple points of diversity, making it a valuable scaffold in combinatorial chemistry and drug discovery programs.

For instance, after the reduction of the nitro group, the resulting aniline can be a substrate for transition-metal-catalyzed cross-coupling reactions. The fluorine atom can also participate in such reactions, although it is generally less reactive than other halogens like bromine or iodine. The combination of these transformations allows for the construction of highly substituted aromatic cores that can be further elaborated into complex target molecules.

The versatility of this building block is highlighted by its potential use in the synthesis of precursors for active pharmaceutical ingredients (APIs). nbinno.com The fluorinated and functionalized aniline core is a common motif in many modern drugs.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 1-Fluoro-3-(neopentyloxy)-2-nitrobenzene

Unexplored Reactivity and Synthetic Opportunities

The chemical structure of this compound suggests several avenues for chemical exploration. The presence of a nitro group ortho to a fluorine atom is known to activate the fluorine for nucleophilic aromatic substitution (SNAr) reactions. This presents a significant, yet unexplored, opportunity for synthetic chemists to introduce a variety of nucleophiles at this position, potentially leading to a diverse range of substituted aromatic compounds.

Furthermore, the nitro group itself is a versatile functional group that can undergo reduction to an amine, which can then participate in a wide array of subsequent chemical transformations, such as diazotization or amide bond formation. The neopentyloxy group, while generally robust, may also influence the regioselectivity of reactions on the aromatic ring. The interplay of these functional groups offers a rich field for future reactivity studies.

Potential for New Methodological Development in Fluorinated Aromatic Chemistry

The study of this compound could spur the development of new synthetic methodologies within the broader field of fluorinated aromatic chemistry. dur.ac.uknumberanalytics.comresearchgate.net Investigating efficient and selective methods for the synthesis of this molecule could lead to novel strategies applicable to other similarly substituted aromatic compounds.

Moreover, exploring the reactivity of the C-F bond in this specific electronic environment could provide valuable insights into the mechanisms of nucleophilic aromatic substitution and lead to the development of new catalysts or reaction conditions for C-F bond functionalization. numberanalytics.comrsc.org The unique steric hindrance provided by the adjacent neopentyloxy group could also be exploited to achieve novel selectivities in substitution reactions.

Broader Implications for Fluorinated Aromatic Chemistry and Synthetic Design

While currently a molecule without a documented research footprint, the potential study of this compound could have broader implications for the design of complex organic molecules. Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. researchgate.netdtic.mil

The introduction of a bulky and lipophilic neopentyloxy group alongside the polar nitro and fluoro substituents could lead to compounds with interesting physical and biological properties. Future research could uncover applications for this and related compounds in areas such as drug discovery, agrochemicals, or the development of novel organic materials. The exploration of this currently uncharacterized molecule serves as a reminder of the vast undiscovered territories within synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-fluoro-3-(neopentyloxy)-2-nitrobenzene, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution (EAS) or nucleophilic substitution (SNAr). For EAS, nitration of a pre-functionalized benzene derivative (e.g., 1-fluoro-3-neopentyloxybenzene) using a nitric acid/sulfuric acid mixture at 0–5°C is typical. The bulky neopentyloxy group directs nitration to the ortho position due to steric hindrance . For SNAr, fluorination of a nitro-activated precursor (e.g., 3-neopentyloxy-2-nitrochlorobenzene) with KF in DMF at 120°C may be employed. Critical parameters include temperature control (<5°C for nitration) and anhydrous conditions for SNAr to avoid hydrolysis .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time comparison with standards is key.

- Spectroscopy :

- ¹H/¹³C NMR : The fluorine substituent causes splitting patterns (e.g., coupling constants J~8–12 Hz for ortho-F). Neopentyloxy’s tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and 25–30 ppm (¹³C) .

- IR : Confirm nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

Q. What solvent systems are recommended for recrystallizing this compound to achieve high crystallinity?

- Methodological Answer : A 3:1 ethanol/water mixture is effective due to the compound’s moderate polarity. Slow cooling (0.5°C/min) from a saturated solution at 60°C yields needle-like crystals. Alternative solvents like dichloromethane/hexane (1:4) can be used for rapid crystallization, but may reduce purity .

Advanced Research Questions

Q. How do steric and electronic effects of the neopentyloxy and nitro groups influence regioselectivity in further functionalization reactions?

- Methodological Answer :

- Steric Effects : The neopentyloxy group hinders electrophilic attack at the para position, favoring meta substitution in subsequent reactions (e.g., sulfonation).

- Electronic Effects : The nitro group is a strong meta-director, while fluorine (ortho/para-director) competes. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts reaction sites by analyzing electrostatic potential maps and frontier molecular orbitals .

- Case Study : In Pd-catalyzed cross-coupling, the nitro group deactivates the ring, requiring elevated temperatures (100–120°C) and Buchwald-Hartwig ligands for Suzuki-Miyaura reactions .

Q. What strategies resolve contradictions in reported synthetic yields for nitro-aromatic derivatives like this compound?

- Methodological Answer :

- Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates (e.g., nitration intermediates) and optimize quenching times.

- Byproduct Analysis : Identify common impurities (e.g., dinitro byproducts via GC-MS) and adjust stoichiometry (e.g., reduce HNO₃ from 1.5 to 1.2 equivalents) .

- Machine Learning : Apply AI-driven synthesis planners (e.g., leveraging Reaxys or Pistachio databases) to predict optimal conditions and troubleshoot low yields .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Nitro group reduction to amine or hydrolysis to phenol are common pathways .

- Light Sensitivity : Expose to UV (254 nm) for 48 hours; monitor nitro → nitroso conversion via UV-Vis (λ~400 nm shift) .

- Recommendation : Store in amber vials under argon at –20°C, with desiccant (silica gel) to prevent hydrolysis .

Q. What advanced analytical techniques are required to distinguish positional isomers of poly-substituted nitrobenzenes?

- Methodological Answer :

- 2D NMR : NOESY or COSY can differentiate isomers by correlating spatial proximity of substituents (e.g., neopentyloxy’s tert-butyl to fluorine vs. nitro).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (m/z 257.0698 for C₁₁H₁₃FNO₃) confirms molecular formula, ruling out isomers with same nominal mass .

- X-ray Crystallography : Resolves ambiguities in substitution patterns by revealing bond angles and crystal packing .

Methodological Notes

- Key Citations : (synthesis/retrosynthesis), 9 (analytical methods), and 16 (reactivity/applications) form the backbone of methodological answers.

- Advanced Tools : DFT modeling, AI-driven synthesis planning, and HRMS are emphasized for depth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.